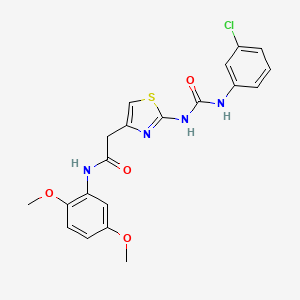

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

This compound is a structurally complex molecule featuring a thiazole ring core substituted with a 3-chlorophenyl urea group and an acetamide linkage to a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₂₀H₁₈ClN₅O₄S, with a molecular weight of 467.9 g/mol.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S/c1-28-15-6-7-17(29-2)16(10-15)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-4-12(21)8-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYIUBCTNQAIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C23H22ClN5O3S

- Molecular Weight: 497.0 g/mol

- CAS Number: 897621-56-6

The compound contains a thiazole ring, a urea linkage, and a chlorophenyl group, which contribute to its biological activity. The thiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring: Utilizing the Hantzsch thiazole synthesis method.

- Urea Linkage Formation: Achieved by reacting an amine with an isocyanate.

- Final Coupling: The thiazole derivative is coupled with the urea derivative using coupling reagents like EDCI under basic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The thiazole ring is particularly noted for its effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves:

- Targeting Specific Enzymes or Receptors: The urea linkage and thiazole ring facilitate binding to molecular targets, potentially inhibiting their activity.

- Modulating Signaling Pathways: It may influence pathways related to cell growth and survival, particularly in cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Activity:

- Anticancer Research:

- Mechanistic Insights:

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Range (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10-50 | Inhibition of cell wall synthesis |

| Antimicrobial | Escherichia coli | 20-60 | Disruption of membrane integrity |

| Anticancer | Breast cancer cells | 15-40 | Induction of apoptosis via caspases |

| Anticancer | Colon cancer cells | 30-70 | Modulation of MAPK/ERK signaling |

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on key substituents and core heterocycles:

*Calculated based on molecular formula from .

Key Observations:

- Thiazole vs. Pyrazole-containing analogs (e.g., ) exhibit conformational rigidity due to the fused ring system.

- In contrast, the 2-methoxyphenyl substituent in ’s compound donates electrons, which may alter solubility and target affinity . The 2,5-dimethoxyphenyl group in the target compound increases steric bulk compared to 4-trifluoromethoxyphenyl (), which is more lipophilic due to the CF₃ group .

Physicochemical Properties

While explicit data (e.g., solubility, logP) for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity: The 3-chlorophenyl and dimethoxyphenyl groups balance hydrophobicity and moderate polarity.

- Hydrogen Bonding : The urea and acetamide groups in the target compound enable robust hydrogen bonding, similar to pyrazole-based acetamides (), which form R₂²(10) dimers via N–H···O interactions .

Crystallographic and Conformational Analysis

- Dihedral Angles : In pyrazole-based acetamides (), dihedral angles between aromatic rings exceed 50°, indicating steric repulsion. The target compound’s dimethoxyphenyl group may adopt a similar twisted conformation, reducing π-π stacking but enhancing target specificity .

- Hydrogen-Bond Networks : Like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide (), the target compound likely forms R₂²(8) dimers via N–H···N/O interactions, stabilizing its crystal lattice .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves dissolving 0.001 mol of a thiazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) in absolute ethanol with glacial acetic acid, followed by refluxing with substituted benzaldehyde derivatives for 4 hours. Post-reaction purification includes solvent evaporation under reduced pressure, filtration, and recrystallization from methylene chloride or ethanol-acetone mixtures . For purity optimization, use column chromatography with gradient elution (hexane/ethyl acetate) and validate via HPLC (≥95% purity).

Q. Which spectroscopic and analytical techniques are optimal for structural characterization?

- NMR spectroscopy : - and -NMR in DMSO-d or CDCl to confirm proton environments and carbon backbone .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) to resolve 3D conformation, hydrogen-bonding networks (e.g., R_2$$^2(8) dimer motifs), and dihedral angles between aromatic rings .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies often arise from assay variability. Standardize protocols using:

- Cell lines : Compare activity across multiple lines (e.g., MCF-7 for breast cancer, HEK-293 for toxicity) .

- Dose-response curves : Test concentrations (1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic studies : Perform kinase inhibition assays (e.g., EGFR or BRAF targets) to clarify mode of action .

Q. What strategies improve bioavailability based on structural modifications?

- LogP optimization : Introduce hydrophilic groups (e.g., sulfonamide or pyridyl) to reduce hydrophobicity (calculated logP >3 may limit absorption) .

- Prodrug design : Mask the acetamide group with enzymatically cleavable esters to enhance solubility .

- Cocrystallization : Improve dissolution rates using coformers like succinic acid .

Q. How to design experiments to study its mechanism of action in cancer models?

- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) .

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT or MAPK) .

- Molecular docking : AutoDock Vina to predict binding to tubulin or topoisomerase II .

Q. What computational methods predict binding affinities with target proteins?

- Molecular dynamics (MD) simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .

- Quantum mechanics/molecular mechanics (QM/MM) : Gaussian 16 for electronic interaction analysis at active sites .

- Free-energy perturbation : Calculate ΔG binding using Schrödinger Suite .

Q. How to address stability issues under physiological conditions (pH, temperature)?

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C (decomposition >200°C suggests suitability for oral dosing) .

Q. Which crystallographic techniques elucidate 3D structure and intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.